molecular formula C22H17Cl2N7 B11113477 6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11113477
M. Wt: 450.3 g/mol
InChI Key: QFFRFQCMOJIKEC-AFUMVMLFSA-N
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Description

2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone is an organic compound that combines the structural elements of 2,6-dichlorobenzaldehyde and 1,3,5-triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone typically involves the reaction of 2,6-dichlorobenzaldehyde with 4,6-dianilino-1,3,5-triazine in the presence of a hydrazone-forming reagent. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include 2,6-dichlorobenzoic acid (from oxidation), 2,6-dichlorobenzyl alcohol (from reduction), and various substituted benzaldehyde derivatives (from substitution reactions) .

Scientific Research Applications

2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazine-2-yl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzaldehyde: Similar in structure but with chlorine atoms at different positions.

    2,6-Difluorobenzaldehyde: Fluorine atoms instead of chlorine.

    2,6-Dichlorobenzyl alcohol: The aldehyde group is reduced to an alcohol.

Uniqueness

2,6-Dichlorobenzaldehyde 1-(4,6-Dianilino-1,3,5-Triazin-2-yl)hydrazone is unique due to its combination of the 2,6-dichlorobenzaldehyde and 1,3,5-triazine moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H17Cl2N7

Molecular Weight

450.3 g/mol

IUPAC Name

2-N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H17Cl2N7/c23-18-12-7-13-19(24)17(18)14-25-31-22-29-20(26-15-8-3-1-4-9-15)28-21(30-22)27-16-10-5-2-6-11-16/h1-14H,(H3,26,27,28,29,30,31)/b25-14+

InChI Key

QFFRFQCMOJIKEC-AFUMVMLFSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=C(C=CC=C3Cl)Cl)NC4=CC=CC=C4

Origin of Product

United States

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